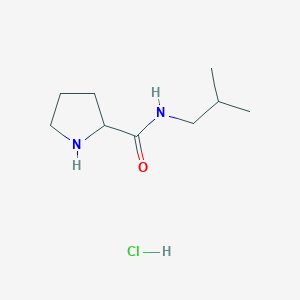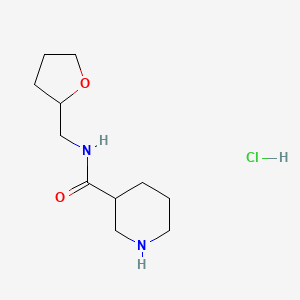
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride
Vue d'ensemble
Description
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71296 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Applications De Recherche Scientifique
Synthesis and Evaluation of Anti-inflammatory Activity
Research by Rajasekaran, Sivakumar, and Jayakar (1999) investigated the anti-inflammatory activity of various synthesized compounds, including those with pyrrolidine. Their study found that compounds with pyrrolidine showed potent anti-inflammatory activity, suggesting potential applications in this area (Rajasekaran, Sivakumar, & Jayakar, 1999).
Key Intermediate in Antibiotic Preparation
A study by Fleck, Mcwhorter, DeKam, and Pearlman (2003) identified N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, as a key intermediate in the preparation of premafloxacin, an antibiotic. This highlights the compound's significance in developing antibiotics for veterinary pathogens (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Cyclic GABA-GABOB Analogues
Pinza and Pifferi (1978) explored the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, considering them as cyclic derivatives of 4-aminoisocrotonic acid, potentially active in learning and memory processes. This indicates the compound's potential role in neuroscientific research (Pinza & Pifferi, 1978).
Enhancing Cellular Uptake of Polyamides
Research by Meier, Montgomery, and Dervan (2012) focused on enhancing the cellular uptake of Pyrrole–imidazole (Py–Im) hairpin polyamides, which are DNA binding oligomers. They explored modifications involving N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, enhancing the biological effects and nuclear uptake of these compounds (Meier, Montgomery, & Dervan, 2012).
Pharmacokinetic Uncertainty in Human Studies
Harrison et al. (2012) discussed the use of PF-184298, a novel compound involving N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, in human pharmacokinetic studies. Their research provides insights into the compound's pharmacokinetic properties and potential human applications (Harrison et al., 2012).
Propriétés
IUPAC Name |
N-(2-methylpropyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)6-11-9(12)8-4-3-5-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMXEHQWWAIVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424056.png)












